molecular formula C5H8Cl3NO B11027335 2,2-dichloro-N-(3-chloropropyl)acetamide

2,2-dichloro-N-(3-chloropropyl)acetamide

Cat. No.: B11027335
M. Wt: 204.48 g/mol
InChI Key: ZGGGACOHPHUYCN-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(3-chloropropyl)acetamide is a synthetic organic compound characterized by a dichloroacetamide core functionalized with a 3-chloropropyl chain. This structure places it within a class of dichloroacetamides known to be used in chemical synthesis and various research applications, including their use as herbicides and preservatives . The presence of both dichloroacetyl and chloropropyl groups makes it a potential intermediate or precursor in the development of more complex molecules, such as pharmaceuticals and agrochemicals . In research settings, this compound may serve as a key building block for studying structure-activity relationships or for creating compound libraries. Related dichloroacetamide compounds have been documented in crystallography and structural studies, highlighting their value in understanding molecular conformations and intermolecular interactions, such as hydrogen bonding, in the solid state . Safety and Handling: Chloroacetamide compounds are recognized as very toxic and require careful handling. They can cause serious eye and skin irritation, and are suspected of causing reproductive toxicity . Researchers should consult the safety data sheet (SDS) prior to use and employ appropriate personal protective equipment (PPE). Notice: This product is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C5H8Cl3NO

Molecular Weight

204.48 g/mol

IUPAC Name

2,2-dichloro-N-(3-chloropropyl)acetamide

InChI

InChI=1S/C5H8Cl3NO/c6-2-1-3-9-5(10)4(7)8/h4H,1-3H2,(H,9,10)

InChI Key

ZGGGACOHPHUYCN-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)C(Cl)Cl)CCl

Origin of Product

United States

Preparation Methods

Direct Amidation of 2,2-Dichloroacetyl Chloride

The most straightforward route involves the reaction of 2,2-dichloroacetyl chloride with 3-chloropropylamine under controlled conditions. This method mirrors protocols for analogous N-alkylacetamide derivatives.

Procedure

  • Dichloroacetyl Chloride Synthesis :

    • 2,2-Dichloroacetyl chloride is synthesized via oxidation of trichloroethylene using oxygen under short-wave light (λ < 400 nm) in the presence of 0.0005–0.05% organic nitrogen bases (e.g., pyridine).

    • Key reaction parameters:

      • Temperature: 20–50°C

      • Pressure: Atmospheric

      • Yield: >98% purity after distillation.

  • Amidation Step :

    • 3-Chloropropylamine (1.0 equiv) is dissolved in dichloromethane (DCM) and cooled to 0–5°C.

    • 2,2-Dichloroacetyl chloride (1.05 equiv) is added dropwise with stirring.

    • Aqueous NaOH (30%) is introduced to maintain pH >10, facilitating deprotonation of the amine and trapping HCl byproducts.

    • Post-reaction, the organic layer is separated, dried (Na₂SO₄), and concentrated under reduced pressure.

Optimization Notes

  • Temperature Control : Excess exothermicity during acid chloride addition necessitates sub-5°C conditions to prevent decomposition.

  • Solvent Selection : DCM minimizes side reactions (e.g., hydrolysis) due to its non-polar nature and low miscibility with water.

  • Base Stoichiometry : Excess NaOH ensures complete neutralization of HCl, avoiding protonation of the amine nucleophile.

Yield and Purity

ParameterValueSource
Isolated Yield85–92%
Purity (GC)≥99%
Reaction Time2–3 hours

Alternative Pathway: In Situ Generation of Dichloroacetyl Chloride

For laboratories lacking pre-synthesized dichloroacetyl chloride, an in situ approach combines dichloroacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acid chloride intermediate.

Procedure

  • Acid Chloride Formation :

    • Dichloroacetic acid (1.0 equiv) is refluxed with SOCl₂ (1.2 equiv) in toluene for 4 hours.

    • Excess SOCl₂ is removed via distillation, yielding crude dichloroacetyl chloride.

  • Amidation :

    • The crude acid chloride is reacted directly with 3-chloropropylamine as described in Section 1.1.

Challenges

  • Purity Concerns : Residual SOCl₂ may chlorinate the amine, necessitating rigorous purification.

  • Scalability : Requires specialized equipment for handling volatile SOCl₂.

Mechanistic Insights and Stereochemical Considerations

Nucleophilic Acyl Substitution

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbonyl carbon of dichloroacetyl chloride, forming a tetrahedral intermediate.

  • Elimination of HCl : Base-mediated deprotonation expels chloride, yielding the acetamide product.

Transition State Analysis

  • DFT studies on analogous systems reveal a Gibbs free energy barrier of ~25–30 kJ/mol for the rate-limiting nucleophilic attack step.

  • Electron-withdrawing chlorine atoms on the acetyl group enhance electrophilicity, accelerating the reaction.

Comparative Analysis of Methodologies

MethodAdvantagesDisadvantagesYield (%)
Direct AmidationHigh purity, scalableRequires pre-synthesized acid chloride85–92
In Situ Acid ChlorideEliminates acid chloride isolationLower purity, complex workup70–78

Industrial-Scale Production Considerations

Cost Analysis

  • Raw Material Cost Breakdown :

    • Dichloroacetic acid: $45–50/kg

    • 3-Chloropropylamine: $120–150/kg

  • Process Economics : Direct amidation is 15–20% more cost-effective than in situ methods due to reduced purification steps .

Chemical Reactions Analysis

Given its chlorinated structure, 2,2-dichloro-N-(3-chloropropyl)acetamide may undergo various reactions:

    Substitution Reactions: Chlorine atoms can be replaced by other functional groups.

    Oxidation/Reduction Reactions: Depending on the reaction conditions, it may undergo oxidation or reduction.

    Common Reagents: Chlorinating agents (e.g., thionyl chloride, phosphorus pentachloride) are likely involved.

    Major Products: These would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

While scarce, this compound could find applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its effects on cellular processes.

    Medicine: Potential pharmaceutical applications.

    Industry: Perhaps in the synthesis of specialty chemicals.

Mechanism of Action

Unfortunately, the precise mechanism by which 2,2-dichloro-N-(3-chloropropyl)acetamide exerts its effects remains unknown. Further research is needed to uncover its molecular targets and pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Molecular Formula Substituents Applications/Properties Molecular Weight (g/mol)
2,2-Dichloro-N-(3-chloropropyl)acetamide C₅H₈Cl₃NO –N-(3-chloropropyl), –COCl₂ Intermediate in organic synthesis; potential agrochemical applications ~228.5
Chloramphenicol C₁₁H₁₂Cl₂N₂O₅ –N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl], –COCl₂ Antibiotic; restricted due to toxicity and resistance issues 323.13
Alachlor C₁₄H₂₀ClNO₂ –N-(2,6-diethylphenyl), –N-(methoxymethyl), –COCl Herbicide; widely used in agriculture 269.77
N-(3-chloro-4-hydroxyphenyl)acetamide C₈H₈ClNO₂ –N-(3-chloro-4-hydroxyphenyl), –COCH₃ Photodegradation product of paracetamol; studied for environmental persistence 185.61
2-Chloro-N-cyclohexyl-N-isopropyl-acetamide C₁₁H₂₀ClNO –N-cyclohexyl, –N-isopropyl, –COCl Agrochemical research; structure-activity relationship studies 217.74

Key Comparative Analyses

Electronic and Steric Effects
  • The dual chloro-substitution on the acetamide carbonyl in this compound increases electrophilicity compared to mono-chloro analogues (e.g., alachlor), enhancing reactivity in nucleophilic acyl substitution reactions .
  • Bulky substituents (e.g., chloramphenicol’s nitroaromatic group) reduce conformational flexibility but improve target specificity in biological systems, whereas the 3-chloropropyl chain in the target compound offers moderate steric hindrance, favoring synthetic versatility .
Stability and Degradation
  • Chlorinated acetamides like N-(3-chloro-4-hydroxyphenyl)acetamide undergo photodegradation, forming hydroxylated byproducts . The target compound’s stability is likely influenced by the electron-withdrawing chloro groups, which may slow hydrolysis but increase susceptibility to reductive dechlorination.

Q & A

Q. How should researchers validate the purity of this compound for pharmacological studies?

  • QC Protocols : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (C, H, N ±0.3%). Confirm absence of genotoxic impurities (e.g., chloroacetyl chloride residues) via LC-MS/MS .

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